1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine is a heterocyclic compound that combines a fluorinated pyridine and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and materials science, primarily due to the influence of the fluorine atom on its chemical properties. The presence of the fluorine atom can enhance the compound's biological activity and alter its electronic characteristics, making it a valuable target for research and development in various scientific fields.
The compound is classified as an aromatic heterocycle, specifically a pyrazole derivative with a fluorinated pyridine substituent. It is identified by the Chemical Abstracts Service registry number 1353855-31-8. The structural formula can be represented as C7H8FN3, indicating that it contains carbon, hydrogen, fluorine, and nitrogen atoms.
The synthesis of 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine typically involves several key steps:
For industrial-scale production, optimization of these synthetic routes is crucial to achieve high yields and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and scalability in manufacturing processes.
The molecular structure of 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine features a pyrazole ring attached to a 2-fluoropyridine substituent. The key structural characteristics include:
The arrangement of atoms within this compound contributes to its unique properties and reactivity .
1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine can undergo several types of chemical reactions:
For these reactions, common reagents include:
The mechanism of action for 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine primarily revolves around its interactions with biological targets. Research indicates that compounds containing pyrazole moieties often exhibit significant biological activity, including inhibition of various enzymes involved in cancer progression, such as polo-like kinase 1 (PLK1). The presence of the fluorinated pyridine enhances binding affinity and selectivity towards these targets due to electronic effects imparted by the fluorine atom .
The physical properties of 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine include:
Key chemical properties are characterized by:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions but sensitive to strong acids or bases |
These properties make it suitable for various applications in research and industry .
The applications of 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine are diverse:
The 1H-pyrazol-4-amine scaffold serves as a versatile pharmacophore in kinase inhibitor design due to its hydrogen bonding capacity and planar geometry. This moiety anchors inhibitors within kinase ATP-binding pockets through dual interactions: the pyrazole nitrogen atoms form hydrogen bonds with hinge region residues, while the amino group at C4 enables hydrophobic contacts or salt-bridge formations. In the discovery of cyclin-dependent kinase 2 inhibitors, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives demonstrated potent activity (Ki = 0.005 µM) and anti-proliferative effects across 13 cancer cell lines (GI~50~ = 0.127–0.560 µM) [1]. The metabolic stability of pyrazole rings enhances drug-likeness, as evidenced by resistance to cytochrome P450 oxidation in in vitro microsomal studies [5] [8].
Table 1: Kinase Inhibition Profiles of Pyrazole-Based Compounds
Core Structure | Kinase Target | Potency (IC₅₀/Ki) | Cellular Activity | Reference |
---|---|---|---|---|
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | Cyclin-dependent kinase 2 | 0.005 µM (Ki) | GI~50~ = 0.127–0.560 µM (13 cancer lines) | [1] |
1-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine | FLT3-ITD mutants | 8–32 nM (IC₅₀) | Apoptosis induction at 0.1 µM | [4] |
7-(1-Methyl-1H-pyrazol-4-yl)-1,6-naphthyridine | RET solvent-front mutants | <10 nM (IC₅₀) | Tumor regression in xenografts | [10] |
Pyrazole-containing inhibitors also overcome mutation-driven resistance in oncogenic kinases. In FLT3-driven acute myeloid leukemia, 1-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine suppressed FLT3-ITD/F691L "gatekeeper" mutants (IC~50~ = 32 nM) by forming compensatory van der Waals contacts with Leu691 [4]. This adaptability stems from the pyrazole’s capacity to tolerate substitutions at N1 and C4 positions, enabling optimization against diverse kinase conformations.
The integration of 2-fluoropyridine with 1H-pyrazol-4-amine creates synergistic effects that enhance kinase selectivity and cellular permeability. Fluorine’s strong electron-withdrawing properties increase the pyridine ring’s π-deficient character, strengthening cation-π interactions with catalytic lysine residues (e.g., Lys758 in rearranged during transfection kinase). Molecular dynamics simulations confirm that 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine adopts a coplanar conformation in adenosine triphosphate-binding sites, maximizing surface contact area [6] [9].
Table 2: Physicochemical and Biological Properties of Fluoropyridine-Pyrazole Hybrids
Compound | cLogP | Kinase Inhibition (IC₅₀) | Selectivity Index (vs. c-KIT) | Cellular Permeability (P~app~, 10⁻⁶ cm/s) | |
---|---|---|---|---|---|
Pyrazole-pyrimidine derivative 13a | 3.8 | 13.9 nM (FMS-like tyrosine kinase 3) | >500 | 28.7 ± 3.4 | [9] |
1-(2-Fluoropyridin-4-yl)-1H-pyrazol-4-amine core | 2.1 | N/A (scaffold) | N/A | 42.1 ± 5.2 (predicted) | [6] |
7-(1-Methyl-1H-pyrazol-4-yl)-1,6-naphthyridine 20p | 3.2 | 0.7 nM (rearranged during transfection G810R) | >1000 (vs. vascular endothelial growth factor receptor 2) | 35.9 ± 4.1 | [10] |
Ortho-fluorine positioning critically influences binding kinetics. In FMS-like tyrosine kinase 3 inhibitors, fluoropyridine-containing compounds exhibited 5-fold slower dissociation rates than non-fluorinated analogs due to halogen bonding with gatekeeper residues. This "ortho-fluorine effect" improved target residence time from 45 minutes to >120 minutes in surface plasmon resonance studies [6] [9]. Hybrids like 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives maintain picomolar potency against solvent-front rearranged during transfection mutants (IC~50~ = 0.7 nM for rearranged during transfection G810R) by exploiting fluorine’s ability to modulate electron density without steric perturbation [10].
Structure-based drug design accelerates the development of 1-(2-fluoropyridin-4-yl)-1H-pyrazol-4-amine derivatives through virtual screening and binding free energy calculations. High-throughput virtual screening of 12,606 pyrazole compounds against cyclin-dependent kinase 8 identified nine novel inhibitors with Glide docking scores < -10 kcal/mol, outperforming reference compounds Senexin and Sorafenib [5]. Molecular dynamics simulations revealed that 1,2,4-triazole bioisosteres of amide groups in pyrazolo[1,5-a]pyrimidine inhibitors maintained hydrogen bonds with catalytic lysine (Lys68 in casein kinase 2) while improving metabolic stability (half-life in human liver microsomes: 48 vs. 12 minutes) [7].
Table 3: Computational Parameters for Pyrazole Bioisostere Design
Method | Application | Key Output Metrics | Impact on Optimization | |
---|---|---|---|---|
High-Throughput Virtual Screening (Schrödinger) | Prioritization of 12,606 pyrazoles for cyclin-dependent kinase 8 inhibition | Docking score < -7 kcal/mol (1,667 compounds) | Identified 7 type I/II inhibitors with ligand efficiency >0.4 | [5] |
Free Energy Perturbation | Prediction of 1,2,4-triazole vs. amide binding to casein kinase 2 | ΔΔG~bind~ = -1.8 kcal/mol (favoring triazole) | Validated 4-fold potency improvement (IC~50~ = 98 vs. 398 nM) | [7] |
Molecular Dynamics Simulations (AMBER) | Conformational analysis of fluoropyridine-pyrazole hybrids | RMSF < 0.5 Å (pyrazole hinge interactions) | Confirmed complex stability over 100 ns simulations | [9] [10] |
Free energy perturbation quantitatively predicted bioisostere suitability by calculating relative binding affinities of pyrazole modifications. For casein kinase 2 inhibitors, 1,2,4-triazole replacement improved binding free energy by -1.8 kcal/mol versus amide precursors, correlating with experimental 4-fold potency gains [7]. WaterMap analysis further guided bioisostere selection by identifying displaced water molecules in hydrophobic pockets, enabling the design of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives with enhanced rearranged during transfection G810R affinity [10]. These computational approaches reduced synthesis cycles by pre-filtering nonviable bioisosteres with >85% prediction accuracy.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2